Palmitic acid-2-13C (CAS 287100-87-2) is a highly enriched (>99 atom % 13C), stable isotope-labeled long-chain saturated fatty acid featuring a single carbon-13 atom specifically localized at the C-2 (alpha) position . In industrial and advanced academic lipidomics, it serves as a critical internal standard and metabolic tracer for interrogating fatty acid oxidation, elongation, and complex lipid biosynthesis . From a procurement perspective, the precise placement of the 13C label at the alpha carbon fundamentally differentiates this product from uniformly labeled (U-13C16) or carboxyl-labeled (1-13C) analogs. It provides a specific +1 Da mass shift for mass spectrometry (MS) and a distinct resonance for nuclear magnetic resonance (NMR) workflows, while avoiding the spectral complexity of multi-labeled compounds . This makes it a highly specific material for assays requiring exact tracking of the alkyl chain's metabolic fate without background interference from endogenous lipid pools .
Substituting Palmitic acid-2-13C with generic unlabeled palmitic acid or alternative labeled variants compromises the accuracy of metabolic flux analysis and quantitative lipidomics. Unlabeled palmitic acid is indistinguishable from high endogenous cellular background levels, rendering exogenous tracking impossible[1]. While Palmitic acid-d31 (deuterated) is a common procurement alternative, it is highly susceptible to hydrogen-deuterium (H/D) exchange during enzymatic desaturation and transit through the tricarboxylic acid (TCA) cycle, which leads to label loss and the underestimation of metabolic rates[2]. Furthermore, substituting with Palmitic acid-1-13C (carboxyl-labeled) introduces critical flaws in long-term incorporation studies; the C-1 position is preferentially oxidized and rapidly lost as 13CO2 during the initial steps of beta-oxidation [1]. Consequently, assays relying on C-1 labeled or deuterated substitutes suffer from skewed incorporation data, whereas the C-2 label remains structurally stable within the elongating or desaturating alkyl chain [2].
When tracking the incorporation of exogenous fatty acids into complex cellular or microbial lipids, the position of the isotopic label dictates the survival of the tracer. Studies utilizing position-specific labeling demonstrate that the C-1 carboxyl position undergoes rapid, preferential oxidation, leading to significant loss of the label as respiratory CO2 [1]. By procuring Palmitic acid-2-13C, researchers ensure the tracer remains embedded in the alkyl chain, yielding significantly higher and more accurate incorporation rates into downstream phospholipid fatty acids (PLFAs) compared to C-1 labeled baselines[1].
| Evidence Dimension | Isotope retention and incorporation into complex phospholipids. |
| Target Compound Data | Palmitic acid-2-13C demonstrates high stable incorporation into downstream straight-chain and branched fatty acids. |
| Comparator Or Baseline | Palmitic acid-1-13C (carboxyl-labeled). |
| Quantified Difference | The C-1 carboxyl position experiences significantly higher preferential oxidation and loss as CO2 compared to the C-2 alkyl position, resulting in lower measurable incorporation of C-1 labels into microbial biomass. |
| Conditions | Position-specific 13C-labeling tracking in soil microbial phospholipid fatty acid (PLFA) extraction and GC-C-IRMS analysis over 10 days. |
Procuring the C-2 labeled variant ensures that the isotopic tracer is retained in the lipid pool rather than lost as respiratory CO2, preventing the underestimation of lipid biosynthesis rates.
In quantitative metabolic flux analysis, tracer fidelity is paramount. Deuterated fatty acids (e.g., Palmitic acid-d31) are prone to in vivo hydrogen-deuterium exchange during enzymatic processing, such as desaturation to palmitoleate or during TCA cycle transit, which strips the label from the molecule and artificially depresses measured metabolic rates [1]. Palmitic acid-2-13C utilizes a covalent carbon-13 backbone modification that exhibits >99% positional stability, completely bypassing the H/D exchange artifacts inherent to deuterated comparators and ensuring absolute quantification reliability [1].
| Evidence Dimension | Label fidelity during enzymatic processing (desaturation/elongation). |
| Target Compound Data | Palmitic acid-2-13C utilizes a covalent carbon-13 backbone modification with >99% positional stability. |
| Comparator Or Baseline | Palmitic acid-d31 (deuterated analogs). |
| Quantified Difference | Deuterated fatty acids can lose isotopic labels due to H/D exchange during desaturation or TCA cycle transit, whereas 13C backbone labels do not undergo spontaneous exchange. |
| Conditions | In vivo metabolic tracing of dietary fat oxidation and incorporation using mass spectrometry. |
For long-term metabolic studies or precise flux calculations, 13C-labeled palmitic acid prevents the data artifacts and signal dilution inherent to deuterium exchange.
For structural elucidation of downstream lipid metabolites, the complexity of the tracer's isotopic signature directly impacts analytical throughput. Uniformly labeled Palmitic acid (U-13C16) produces highly complex, split NMR spectra due to extensive 13C-13C J-coupling and broad isotopic envelopes in MS/MS. Procuring the single-labeled Palmitic acid-2-13C provides a single, sharp 13C-NMR resonance for the alpha carbon and highly specific M+1 fragment ions, eliminating spectral overlap and simplifying the bioinformatic deconvolutions required in targeted lipidomics .
| Evidence Dimension | Signal specificity for alpha-carbon modifications. |
| Target Compound Data | Palmitic acid-2-13C yields a distinct, unambiguous 13C-NMR resonance for the alpha carbon and specific M+1 mass shifts in MS/MS fragments. |
| Comparator Or Baseline | Uniformly labeled Palmitic acid (U-13C16). |
| Quantified Difference | U-13C16 produces complex, split NMR spectra due to extensive 13C-13C J-coupling and broad mass shifts, whereas 2-13C provides a single, sharp resonance and highly specific fragment ions. |
| Conditions | Structural elucidation of downstream lipid metabolites using high-field 13C-NMR and LC-MS/MS. |
Buyers conducting precise mechanistic studies of alpha-oxidation or specific enzymatic cleavages require the single-label clarity of 2-13C to avoid the spectral complexity of uniformly labeled standards.
Due to its proven resistance to the preferential decarboxylation that plagues C-1 labeled variants, Palmitic acid-2-13C serves as a highly reliable tracer for tracking the incorporation of exogenous fatty acids into microbial phospholipid fatty acids (PLFAs) in soil and environmental samples [1].
This compound is a primary selection for clinical and preclinical breath tests and plasma lipid profiling via GC-MS or LC-MS. Its stable 13C backbone prevents the isotopic exchange artifacts commonly associated with deuterated tracers, ensuring accurate quantification of lipid oxidation rates [2].
Because the label is strictly localized to the alpha carbon, it is an exact-fit reagent for NMR- and MS-based assays designed to monitor the specific enzymatic cleavage of the C1-C2 bond and the subsequent metabolic fate of the resulting acetyl-CoA units, avoiding the spectral clutter of uniformly labeled standards [1].
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